1,4-Cyclohexanediol

Description

Contextualization within Cyclic Diol Chemistry

Cyclic diols, such as 1,4-cyclohexanediol (B33098), are organic compounds containing two hydroxyl groups attached to a cyclic hydrocarbon ring. Their rigid cyclic structure, combined with the reactive hydroxyl functionalities, makes them valuable building blocks in organic synthesis and materials science. The presence of the cyclohexane (B81311) ring in this compound imparts specific conformational constraints and stereochemical possibilities (cis and trans isomers) that influence its reactivity and the properties of materials derived from it. This contrasts with acyclic diols, which have greater flexibility. The diol functionality allows for participation in various reactions, including esterification, etherification, and oxidation.

Significance in Contemporary Organic Synthesis

This compound holds significant importance in contemporary organic synthesis as a versatile intermediate. Its bifunctional nature allows it to be incorporated into a wide range of molecules and polymeric structures. It serves as a key monomer in the production of various polymers, including polyesters, polyurethanes, and polycarbonates. ontosight.aiontosight.ai These polymers find applications in diverse fields such as textiles, plastics, and composite materials. ontosight.aiontosight.ai

Furthermore, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its ability to form derivatives makes it useful in the development of new drugs and pesticides. ontosight.ai Specifically, the cis and trans mixture of this compound is used as an intermediate in the manufacturing of certain anti-cancer and anti-infective drugs, including dihydroartemisinin (B1670584) and dihydroartemisitene dimers. fishersci.cathermofisher.comchemicalbook.comfishersci.frlookchem.comfishersci.pt It is also a precursor to 1,4-cyclohexanedione (B43130), a platform molecule used in the production of pharmaceuticals like the analgesic Cebranopadol. nih.govrsc.org

The synthesis of this compound can be achieved through different methods, including the hydrogenation of 1,4-cyclohexanedione or the reduction of 1,4-cyclohexanedicarboxylic acid. ontosight.ai Research is ongoing to develop efficient catalytic strategies for its production from renewable resources, such as lignin-derived compounds. nih.govrsc.orgrsc.org For instance, a two-step catalytic sequence using a RANEY® Ni catalyst has been explored to convert 2,6-dimethoxybenzoquinone, derived from lignin (B12514952), into this compound with high yield. rsc.orgrsc.org

Research Trajectories and Future Outlook

Current research involving this compound is focused on several key areas. One significant trajectory involves its continued exploration as a monomer for developing polymers with enhanced properties. The incorporation of this compound into polymer backbones can improve thermal stability, mechanical strength, and chemical resistance. ontosight.ai This is particularly relevant in the context of developing high-performance polyesters and polyurethanes for demanding applications. ontosight.ai

Another important research area is the development of sustainable and efficient synthetic routes to this compound from renewable feedstocks, such as biomass-derived compounds. nih.govrsc.orgrsc.org This aligns with the broader movement towards green chemistry and reducing reliance on petrochemicals. The successful conversion of lignin-derived molecules into valuable chemicals like this compound presents a promising avenue for sustainable production. nih.govrsc.orgrsc.org

The use of this compound as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals, remains an active area of research. Its unique structural features and reactivity make it valuable for constructing target molecules with specific biological activities.

The future outlook for this compound in advanced chemical research appears promising. Continued advancements in catalytic methods are expected to improve the efficiency and sustainability of its production. Further research into its polymerization behavior and the properties of resulting materials will likely lead to the development of novel polymers with tailored characteristics. Additionally, its role as a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals is expected to expand as new synthetic methodologies are developed.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | ontosight.aicymitquimica.comfishersci.ca |

| Molecular Weight | 116.16 g/mol | fishersci.cathermofisher.comnih.gov |

| Appearance | White to off-white crystalline powder | ontosight.aicymitquimica.comontosight.ailookchem.com |

| Melting Point | 98-100 °C | chemicalbook.comlookchem.comsigmaaldrich.com |

| Boiling Point | 150 °C at 20 mmHg | chemicalbook.comlookchem.comsigmaaldrich.com |

| Solubility | Highly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone | fishersci.caontosight.aichemicalbook.comfishersci.frlookchem.comfishersci.pt |

Selected Research Findings and Applications

| Area of Application | Specific Use / Finding | Source |

| Polymer Science | Monomer in the production of polyesters, polyurethanes, and polycarbonates. ontosight.aiontosight.ai Enhances thermal stability, mechanical strength, and chemical resistance in polymers. ontosight.ai Used in co-polyester resins. fishersci.cathermofisher.comchemicalbook.comfishersci.frlookchem.comfishersci.pt | ontosight.aifishersci.caontosight.aithermofisher.comchemicalbook.comfishersci.frlookchem.comfishersci.pt |

| Organic Synthesis | Intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Used in manufacturing of anti-cancer and anti-infective drugs. fishersci.cathermofisher.comchemicalbook.comfishersci.frlookchem.comfishersci.pt Precursor to 1,4-cyclohexanedione for pharmaceuticals. nih.govrsc.org | ontosight.aifishersci.cathermofisher.comchemicalbook.comfishersci.frlookchem.comfishersci.ptnih.govrsc.org |

| Sustainable Chemistry | Production from lignin-derived 2,6-dimethoxybenzoquinone using catalytic methods. nih.govrsc.orgrsc.org | nih.govrsc.orgrsc.org |

Structure

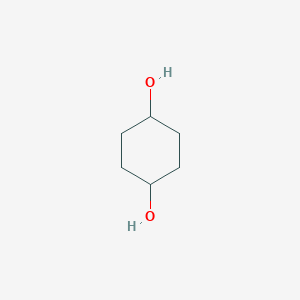

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKONPUDBRVKQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871178, DTXSID60878843, DTXSID60883614 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-48-9, 931-71-5, 6995-79-5 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanediol, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Conformational Analysis of 1,4 Cyclohexanediol

Isomeric Forms: Cis and Trans Configurations

The rigid cyclic structure of cyclohexane (B81311) prevents free rotation around the ring's carbon-carbon bonds, leading to the existence of stereoisomers where substituents are positioned either on the same side or opposite sides of the ring plane. savemyexams.com For 1,4-Cyclohexanediol (B33098), this results in two primary diastereomers: the cis isomer and the trans isomer. fishersci.canist.gov

Stereoisomeric Classification and Nomenclature

The stereoisomers of this compound are classified based on the relative orientation of the hydroxyl groups. The cis isomer has both hydroxyl groups on the same face of the cyclohexane ring, while the trans isomer has the hydroxyl groups on opposite faces. savemyexams.com

According to IUPAC nomenclature, these isomers are distinguished by the prefixes "cis-" and "trans-". The compound is systematically named cyclohexane-1,4-diol. Therefore, the isomers are referred to as cis-1,4-Cyclohexanediol and trans-1,4-Cyclohexanediol. nist.govcoconote.appstenutz.euchemspider.comunizin.org Numbering of the ring carbons starts at one hydroxyl-substituted carbon and proceeds through the ring to the other. unizin.org

Chiral Centers and Stereochemical Implications

Neither the cis nor the trans isomer of this compound possesses chiral centers in the traditional sense because the two paths around the ring from each substituted carbon to the other substituted carbon are equivalent. stackexchange.comlibretexts.org Both isomers are achiral due to the presence of a plane of symmetry. libretexts.org Consequently, neither cis- nor trans-1,4-Cyclohexanediol is optically active.

Conformational Equilibrium in this compound

Cyclohexane rings primarily adopt the chair conformation, which minimizes strain. However, they are conformationally mobile, interconverting between various forms like the chair, boat, and twist-boat. savemyexams.com The presence of hydroxyl groups at the 1 and 4 positions influences this conformational dynamic. researchgate.netresearchgate.net

Chair Conformations and Their Relative Stabilities

In the chair conformation, substituents can occupy either axial or equatorial positions. Steric interactions, particularly 1,3-diaxial interactions between axial substituents and axial hydrogens, destabilize conformations with bulky axial groups. Larger substituents generally favor the equatorial position.

For trans-1,4-Cyclohexanediol, the hydroxyl groups are on opposite sides of the ring. In the chair conformation, this can lead to either a diequatorial or a diaxial arrangement of the hydroxyl groups. The diequatorial conformation is typically more stable due to reduced steric hindrance compared to the diaxial conformation. researchgate.netresearchgate.net Studies on related trans-1,4-disubstituted cyclohexanes support that bi-equatorial conformers are generally more stable than bi-axial ones. researchgate.netuc.pt

For cis-1,4-Cyclohexanediol, the hydroxyl groups are on the same side of the ring, resulting in one hydroxyl group being axial and the other equatorial in the chair conformation. These axial-equatorial chair conformers are equivalent and interconvert via ring flipping.

Influence of Intramolecular Hydrogen Bonding on Conformation

Intramolecular hydrogen bonding, a stabilizing interaction within a single molecule, can affect the conformational preferences of molecules with appropriately positioned hydrogen bond donors and acceptors. wordpress.com In cis-1,4-Cyclohexanediol, the cis arrangement of the hydroxyl groups allows for the possibility of forming an intramolecular hydrogen bond.

While intramolecular hydrogen bonding is less likely in the chair conformation of cis-1,4-cyclohexanediol due to the distance between the hydroxyl groups, it can occur in other conformations, such as the boat or twist-boat forms, where the hydroxyl groups are brought into closer proximity. wordpress.comdoubtnut.comdoubtnut.comrsc.orgnih.gov Some research suggests that intramolecular hydrogen bonding can stabilize the diaxial boat conformer of cis-1,4-cyclohexanediol, potentially making it a significant, or even the most stable, conformer despite the inherent strain of the boat form in cyclohexane. doubtnut.cominfinitylearn.comvedantu.com This contrasts with the trans isomer, where intramolecular hydrogen bonding between the 1,4-hydroxyl groups is not feasible due to their opposite orientation. Intermolecular hydrogen bonding between different molecules is the predominant hydrogen bonding interaction for the trans isomer, especially in the solid state. researchgate.net

Computational Studies of Conformational Landscapes

Computational chemistry methods, including ab initio calculations and molecular mechanics, are employed to investigate the complex conformational landscapes of molecules like this compound. researchgate.netresearchgate.netuc.ptscispace.com These studies map the potential energy surface to identify stable conformers and the energy barriers separating them.

By calculating the energies of various possible geometries, computational studies can provide quantitative data on the relative stabilities and populations of different chair, boat, and twist-boat conformers. researchgate.netresearchgate.netuc.ptscispace.com They help elucidate the influence of factors such as substituent effects and intramolecular hydrogen bonding on the conformational equilibrium in different phases. For instance, MP2 calculations have been used to explore the conformational space of trans-1,4-cyclohexanedimethanol, showing energy differences between bi-equatorial and bi-axial conformers. researchgate.netuc.pt Computational predictions can also aid in distinguishing isomers based on properties like ion mobility. unito.it

| Isomer | Configuration | Typical Preferred Chair Conformation | Intramolecular H-Bonding (between OH groups) |

|---|---|---|---|

| cis-1,4-Cyclohexanediol | Same side | Axial-Equatorial | Possible (especially in boat/twist-boat) |

| trans-1,4-Cyclohexanediol | Opposite sides | Diequatorial | Unlikely/Not Possible |

Spectroscopic Techniques in Stereochemical and Conformational Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial tools for elucidating the stereochemistry and conformational preferences of molecules like this compound.

NMR spectroscopy can differentiate between the cis and trans isomers of this compound due to the different magnetic environments of the protons in each isomer researchgate.netwikipedia.org. The chemical shifts and coupling constants observed in ¹H NMR spectra provide information about the relative orientations of the hydroxyl groups (axial vs. equatorial) and the flexibility of the cyclohexane ring acs.org. For instance, the coupling constants between vicinal protons are influenced by the dihedral angles, which differ in axial-axial, axial-equatorial, and equatorial-equatorial arrangements. Analysis of these coupling constants can help determine the populations of different conformers in solution acs.org. Deuterium exchange experiments can also be used in NMR to identify peaks corresponding to protons in hydroxyl groups physicsandmathstutor.com.

Combined spectroscopic techniques, along with computational calculations, provide a comprehensive approach to understanding the conformational landscape and stereochemical features of this compound and its isomers uc.pt.

Polymorphism and Crystal Engineering of this compound Isomers

Polymorphism, the ability of a compound to exist in more than one crystalline form, is an important aspect of the solid-state behavior of this compound. The different polymorphic forms can exhibit distinct physical properties, including melting point, solubility, and spectroscopic characteristics. Crystal engineering involves the design and synthesis of solid-state structures with desired properties, often by controlling intermolecular interactions, particularly hydrogen bonding in the case of diols.

Trans-1,4-cyclohexanediol is known to exhibit polymorphism, with several solid forms identified figshare.comacs.orgresearchgate.net. Notably, some polymorphs of trans-1,4-cyclohexanediol display conformational isomorphism, where both biequatorial and biaxial conformers coexist within the same crystal lattice figshare.comacs.org. This is unusual as the biaxial conformer is less stable in the isolated molecule researchgate.netresearchgate.netrsc.org. The stabilization of the less stable conformer in the crystal is attributed to the specific intermolecular hydrogen bonding networks formed in the solid state uc.pt. X-ray diffraction is a key technique used to determine the crystal structures of these polymorphs and understand the arrangement of molecules and hydrogen bonding patterns figshare.comacs.orgresearchgate.netuc.ptresearchgate.net.

Cis-1,4-cyclohexanediol also exhibits polymorphism and has been found to form plastic crystal phases researchgate.netresearchgate.netrsc.org. Plastic crystals are solid phases where molecules retain a degree of rotational freedom. The ability of cis-1,4-cyclohexanediol to form plastic crystals, in contrast to trans-1,4-cyclohexanediol which typically does not, has been linked to the presence of axial-equatorial hydroxyl groups in the cis isomer, which can lead to a greater entropy of mixing among conformers researchgate.netresearchgate.netrsc.org. Differential scanning calorimetry (DSC), polarized light thermomicroscopy (PLTM), and X-ray diffraction are techniques used to investigate the polymorphic behavior and phase transitions of this compound isomers acs.orgresearchgate.netuc.pt.

Crystal engineering strategies for cyclohexanediols often focus on manipulating hydrogen bonding networks to control the resulting solid-state structure and properties researchgate.netiucr.org. Co-crystals of this compound isomers have also been reported, demonstrating how different isomers can co-crystallize and the resulting hydrogen-bond patterns iucr.orgiucr.org. The study of polymorphism and crystal engineering in this compound contributes to the broader understanding of how molecular conformation and intermolecular interactions dictate the solid-state landscape of organic compounds.

Advanced Synthetic Methodologies for 1,4 Cyclohexanediol

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a widely employed method for the synthesis of 1,4-cyclohexanediol (B33098), involving the addition of hydrogen to a suitable cyclic precursor in the presence of a catalyst. This approach allows for the saturation of aromatic or unsaturated rings, leading to the formation of the desired cyclic diol.

Hydrogenation of 1,4-Cyclohexanedione (B43130)

The catalytic hydrogenation of 1,4-cyclohexanedione is a direct route to this compound. This reaction involves the reduction of the two carbonyl groups in 1,4-cyclohexanedione to hydroxyl groups.

Various catalyst systems have been investigated for the hydrogenation of 1,4-cyclohexanedione. Noble metal catalysts, such as ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt), often supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂), have shown activity in this transformation. acs.orgnih.gov Raney nickel is another catalyst that has been explored. acs.orgmdpi.com

Optimization of the catalyst system and reaction conditions is crucial for achieving high conversion, selectivity, and control over the product distribution. Factors such as catalyst loading, reaction temperature, hydrogen pressure, and solvent choice significantly influence the reaction outcome. For instance, in the hydrogenation of cyclic 1,3-diones (which provides insights applicable to 1,4-cyclohexanedione), Ru/C catalysts have demonstrated good performance, with complete conversion and high yields of the corresponding diols under optimized conditions. acs.orgnih.gov The choice of solvent can also play a critical role. acs.orgnih.govnih.gov

The hydrogenation of 1,4-cyclohexanedione can yield both cis- and trans-1,4-cyclohexanediol isomers. The relative ratio of these isomers is influenced by the catalyst and reaction conditions. While some catalytic systems may favor the formation of one isomer, achieving precise control over the cis/trans ratio often requires careful selection and modification of the catalyst or tuning of the reaction parameters. For example, studies on the hydrogenation of related cyclic diones have shown that the cis-diastereoisomer is often kinetically favored, but epimerization can occur at elevated temperatures, leading to a higher proportion of the thermodynamically more stable trans isomer. acs.orgnih.gov

Catalyst Systems and Optimization

Hydrogenation of 1,4-Cyclohexanedicarboxylic Acid

1,4-Cyclohexanedicarboxylic acid, which can be synthesized by the hydrogenation of terephthalic acid, can also serve as a precursor for this compound through hydrogenation. wikipedia.orggoogle.com This process involves the reduction of the carboxylic acid groups to hydroxyl groups, in addition to the potential hydrogenation of the cyclohexane (B81311) ring if starting from terephthalic acid. Catalytic systems containing active components like Ru and Sn supported on mixed oxides such as Al₂O₃ and Nb₂O₅ have been reported for the hydrogenation of 1,4-cyclohexanedicarboxylic acid to 1,4-cyclohexanedimethanol (B133615), a related reduction that highlights the potential for reducing carboxylic acid groups on a cyclohexane ring. google.com While direct hydrogenation of 1,4-cyclohexanedicarboxylic acid specifically to the diol is less commonly detailed than other routes, the reduction of carboxylic acids on cyclic structures using hydrogenation catalysts is a known transformation.

Hydrogenation of Hydroquinone (B1673460) and Derivatives

Hydroquinone (1,4-benzenediol) is a significant precursor for the synthesis of this compound via catalytic hydrogenation. chemcess.comresearchgate.netresearchgate.net This route involves the saturation of the aromatic ring of hydroquinone.

Catalysts such as Ru/C, Ni-Sr/γ-Al₂O₃, and Ru-Sr/NaY have been investigated for the continuous hydrogenation of hydroquinone to this compound. researchgate.net Raney nickel is also effective for this transformation. nih.govrsc.orggoogle.com

Research has explored the use of composite oxide supported double transition metal catalysts for the fixed-bed catalytic hydrogenation of hydroquinone. patsnap.com For instance, NiCo-based catalysts supported on γ-Al₂O₃-TiO₂ or γ-Al₂O₃-MgO have been studied. patsnap.com Under specific conditions (e.g., 150°C, 2.5 MPa H₂ pressure, using ethanol (B145695) as solvent), high conversion of hydroquinone can be achieved. patsnap.com Ru/C catalysts have also shown high activity and selectivity in hydroquinone hydrogenation. Optimal conditions using Ru/C have been reported, including a specific mole ratio of hydroquinone to catalyst, reaction temperature, hydrogen pressure, solvent, and reaction time, resulting in high conversion and selectivity to this compound.

The hydrogenation of hydroquinone derivatives, such as 2,6-dimethoxybenzoquinone (DMBQ), can also lead to this compound. nih.govrsc.orgresearchgate.net Catalytic sequences involving Raney Ni have been developed for the conversion of DMBQ to this compound with high yields. nih.govrsc.org

The hydrogenation of hydroquinone can produce both cis and trans isomers of this compound. The selectivity towards a particular isomer is influenced by the catalyst and reaction conditions. For example, a Ni-Sr/γ-Al₂O₃ catalyst has been reported to yield a 3:1 excess of the cis vs. trans isomer during the hydrogenation of hydroquinone. nih.govrsc.org In contrast, hydrogenation of DMBQ over Raney Ni can yield cis/trans this compound in a ratio of approximately 40/60. nih.gov The mechanism of isomer formation can involve direct hydrogenation pathways or isomerization of intermediates. researchgate.netmdpi.com Selective hydrogenation catalysts and optimized conditions are key to controlling the cis/trans ratio for specific applications.

Catalyst Development for Enhanced Selectivity and Yield

Catalyst development plays a crucial role in optimizing the synthesis of this compound, particularly in achieving high selectivity and yield. For instance, in the conversion of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) to this compound, various catalysts have been investigated. Ru/Al₂O₃ has shown a this compound selectivity of 55.3%, although it also led to the formation of cyclohexanol (B46403). nih.gov Heterogeneous Ni-containing catalysts, such as Ni/SiO₂, Ni/SiO₂–Al₂O₃, and RANEY® Ni, have also been tested. nih.gov RANEY® Ni demonstrated a higher this compound yield of 65.9% compared to Ni/SiO₂ (50.4%) and Ni/SiO₂–Al₂O₃ (39.4%). nih.gov Another study explored the use of a Raney NiMn catalyst for the production of this compound from DMBQ under hydrogen-free conditions. researchgate.net

Palladium-based catalysts, such as Pd/C and Pd/Al₂O₃, have been shown to primarily facilitate the hydrogenation of the aromatic ring in DMBQ, leading to a high yield of 2,6-dimethoxycyclohexane-1,4-diol, with lower selectivity towards this compound (4.4% and 12.2%, respectively). nih.gov

In the epoxidation of cyclohexene (B86901) to form cyclohexanediol, gold catalysts supported on graphite (B72142) or graphene have been used. cardiff.ac.uk The selectivity to the epoxide, an intermediate to cyclohexanediol, could be improved with a WO₃ co-catalyst, achieving a maximum yield of 17% to the diol after hydrolysis. cardiff.ac.uk The preparation method of the catalyst also influences activity and selectivity, with sol immobilized (SI) catalysts showing higher activity but lower selectivity towards cyclohexanediol compared to impregnation (WI) catalysts. cardiff.ac.uk The use of H₂O₂ alongside Au/Cs₃PW₁₂O₄₀ and Au/Cs₄SiW₁₂O₄₀ catalysts also showed improved selectivity to cyclohexanediol, with the phosphotungstic acid supports exhibiting significantly more activity. cardiff.ac.uk Under solventless conditions with sequential addition of H₂O₂, 100% selectivity to cyclohexanediol was achieved at 14.4% conversion. cardiff.ac.uk

Reduction Methodologies

Reduction methodologies are fundamental to the synthesis of this compound. One common approach involves the catalytic hydrogenation of 1,4-cyclohexanedione or the reduction of 1,4-cyclohexanedicarboxylic acid. ontosight.ai

A method for synthesizing this compound through the catalytic hydrogenation of hydroquinone utilizes a loaded transition metal ruthenium catalyst in a solventless system or supercritical carbon dioxide as the reaction medium. google.com This method is considered environmentally friendly, operating under relatively mild conditions (60-150°C) compared to existing methods (150-200°C), with a fast reaction speed and easy product separation without waste generation. google.com

Another environmentally friendly synthetic method for 1,4-cyclohexanedione involves preparing this compound by catalytic hydrogenation of hydroquinone using a skeleton nickel catalyst in an autoclave at 150-200°C under 1-5 MPa of hydrogen pressure. google.com The resulting this compound can then be oxidized to 1,4-cyclohexanedione. google.com

The reduction of resorcinol (B1680541) using a Raney's nickel catalyst in an ethanolic solution of sodium hydroxide (B78521) can also yield this compound. google.com Furthermore, a method using a Ni-Al alloy catalyst in an aqueous solution of sodium hydroxide at 60-70°C with 2,3,4,5-tetrachlorohydroquinone or 2,3,4,5-tetrabromohydroquinone can produce a mixture of cis and trans isomers of this compound. google.com

Bio-based and Sustainable Synthesis Approaches

The development of bio-based and sustainable synthesis approaches for this compound from renewable resources is an area of increasing interest. nih.govresearchgate.netrsc.org

Transformation from Lignin-Derived Compounds

Lignin (B12514952), a complex biopolymer found in plant cell walls, represents a significant renewable feedstock for the production of value-added chemicals like this compound. nih.govresearchgate.netrsc.orgua.pt A catalytic methodology has been developed to transform beech lignin-derived dimers and oligomers into this compound and 1,4-cyclohexanediamine. nih.govresearchgate.netrsc.org This two-step sequence primarily utilizes a commercially available RANEY® Ni catalyst. nih.govresearchgate.netrsc.org The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into this compound. nih.govresearchgate.netrsc.org This transformation has been achieved with an 86.5% molar yield of this compound from DMBQ. nih.govresearchgate.netrsc.org This represents a promising route for utilizing high molecular-weight lignin oil for the production of industrial relevant chemicals. nih.govresearchgate.netrsc.org

The process typically involves reductive catalytic fractionation (RCF) of woody biomass to obtain lignin depolymerization streams. nih.govresearchgate.net These streams, containing dimers and oligomers, are then catalytically deconstructed into compounds like DMBQ, which can subsequently be converted to this compound. nih.govresearchgate.net

Utilization of Renewable Feedstocks

Beyond lignin, other renewable feedstocks are being explored for the sustainable synthesis of this compound. While specific details on the direct synthesis of this compound from feedstocks like carbohydrates in the provided results are limited, the broader context of utilizing renewable biomass for chemical production is highlighted. researchgate.netmatanginicollege.ac.in The concept of converting renewable biomass into platform chemicals aligns with the principles of a circular economy. researchgate.net

Research into the synthesis of other cyclic diols, such as 1,3-cyclopentanediol (B3029237) from renewable furfuryl alcohol, indicates the potential for developing similar pathways for this compound from bio-based precursors. rsc.org The use of bio-based diols in polymerization reactions to create sustainable polymers also underscores the importance of developing efficient synthesis routes for monomers like this compound from renewable sources. researchgate.net

Novel Synthetic Pathways and Mechanistic Investigations

Research continues into novel synthetic pathways and detailed mechanistic investigations to improve the efficiency and selectivity of this compound synthesis. While the provided search results offer insights into various catalytic and reduction methods, they also touch upon the exploration of reaction mechanisms.

Mechanistic studies on the hydrothermal dehydration of cyclic 1,2- and 1,4-diols, including this compound, have been conducted to understand how interactions between hydroxyl groups influence the reaction pathways. acs.org These studies reveal that diols generally dehydrate more slowly and have more complex reaction pathways compared to simple cyclohexanol. acs.org Hydrogen bonding between hydroxyl groups is a significant factor, influencing the balance between E1 and E2 elimination mechanisms. acs.org Understanding these mechanisms is crucial for designing more efficient catalytic systems and reaction conditions.

Novel synthetic approaches often involve exploring different starting materials and reaction sequences. The synthesis of 1,4-cyclohexanedione, a precursor to this compound via reduction, can be achieved through various routes, including the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione or the oxidation of cyclohexanone. orgsyn.orgchemicalbook.com Investigating novel methods for synthesizing such precursors can indirectly contribute to the development of new pathways to this compound.

Derivatization and Reaction Pathways of 1,4 Cyclohexanediol

Esterification Reactions

Esterification is a fundamental reaction for alcohols, involving the reaction with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. 1,4-Cyclohexanediol (B33098), possessing two hydroxyl groups, can undergo mono- or diesterification depending on the reaction conditions and the stoichiometry of the reactants. This reaction is crucial for incorporating this compound into polyester (B1180765) chains, where it acts as a monomer. For instance, this compound can be a component in the synthesis of polyesters like polyethylene (B3416737) terephthalate-1,4-cyclohexanediol ester (PETG) through ester exchange or direct esterification reactions with terephthalic acid and ethylene (B1197577) glycol google.com. These reactions typically involve heating the monomers in the presence of a catalyst at elevated temperatures google.com.

Etherification Reactions

Etherification of this compound involves the formation of ether linkages by reacting the hydroxyl groups with alkyl or aryl halides, or through the reaction with other alcohols under dehydrating conditions. The Williamson ether synthesis is a common method for preparing ethers, where an alkoxide reacts with an alkyl halide masterorganicchemistry.com. While general ether synthesis from alcohols and aldehydes using oxocarbenium ion interception has been reported, specific detailed examples for the etherification of this compound in the provided search results are limited rsc.org. However, the principle of converting the hydroxyl groups into ether functionalities remains applicable.

Oxidation Reactions to Cyclohexanedione and Dicarboxylic Acids

Oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. These products can include 4-hydroxycyclohexanone (B83380), 1,4-cyclohexanedione (B43130), and ultimately, ring-opened dicarboxylic acids like adipic acid.

Selective Oxidation to 4-Hydroxycyclohexanone

Selective oxidation of one of the hydroxyl groups in this compound yields 4-hydroxycyclohexanone. This transformation requires controlled conditions to prevent the oxidation of the second hydroxyl group or cleavage of the ring. Early methods for preparing 4-hydroxycyclohexanone involved the oxidation of this compound with chromic acid, although this method suffered from low yields and the use of heavy metals, making it industrially unfavorable google.com.

Oxidative Cleavage to Adipic Acid and Other Dicarboxylic Acids

Under more vigorous oxidation conditions, this compound can undergo oxidative cleavage of the cyclohexane (B81311) ring, leading to the formation of dicarboxylic acids. Adipic acid is a significant product of the oxidative cleavage of cyclohexanediol derivatives researchgate.netrsc.orgresearchgate.net. While trans-1,2-cyclohexanediol (B13532) is reported to convert to adipic acid almost quantitatively under certain oxidative conditions, the oxidation of this compound with systems like 12-tungstophosphoric acid and hydrogen peroxide yields a mixture of products, including 4-hydroxycyclohexanone and various hyperoxidized compounds researchgate.netjst.go.jpnih.gov. Succinic acid has also been observed as a ring-opening oxidation product of this compound under specific catalytic systems researchgate.net.

Catalytic Oxidation Systems

Various catalytic systems have been investigated for the oxidation of this compound. The use of hydrogen peroxide as an oxidant in conjunction with catalysts such as sodium tungstate (B81510) and ligands like oxalic acid or o-phenanthroline has been explored for the synthesis of 1,4-cyclohexanedione dissertationtopic.netgoogle.com. Tungsten-based polyoxometalates have also been studied for the oxidative cleavage of cyclohexanediol derivatives researchgate.net. Supported vanadium oxides, sometimes alongside platinum on carbon catalysts, have shown potential for the oxidation of cyclohexanediol to adipic acid, although challenges with catalyst stability and leaching have been noted rsc.org. The oxidation of diols using NaBrO3/NaHSO3 reagent has also been reported, leading to hydroxy ketones and diketones oup.com.

Dehydration Reactions and Cyclic Ether Formation

Formation of 1,4-Epoxycyclohexane

The dehydration of this compound can yield 1,4-epoxycyclohexane. This reaction has been observed when this compound is heated in the presence of activated alumina (B75360). The yield of 1,4-epoxycyclohexane is influenced by factors such as the solvent, temperature, and the geometric configuration of the starting diol acs.orgacs.org. Studies have shown that the trans isomer of this compound exhibits a higher tendency to form the epoxide compared to the cis isomer when reacted over activated alumina acs.orgacs.org. For instance, passing a solution of trans-1,4-cyclohexanediol over activated alumina at 275°C resulted in a 73% yield of 1,4-epoxycyclohexane, while the cis isomer under similar conditions gave only a 28% yield acs.orgacs.org.

| Isomer of this compound | Catalyst | Temperature (°C) | Yield of 1,4-Epoxycyclohexane (%) |

| trans | Activated Alumina | 275 | 73 |

| cis | Activated Alumina | 275 | 28 |

Other catalysts, such as sulfuric acid, hydrobromic acid, and bromine, have been reported in the literature but failed to produce the epoxide from this compound acs.org.

Mechanistic Studies of Hydrothermal Dehydration

Hydrothermal dehydration is a method for deoxygenation that utilizes superheated water without additional reagents or catalysts nih.govacs.org. Studies on the hydrothermal dehydration of this compound, as a model compound, have provided insights into the reaction mechanisms involved. Compared to simple cyclohexanol (B46403), diols like this compound dehydrate more slowly and exhibit more complex reaction pathways nih.govacs.org. Hydrogen bonding between the hydroxyl groups plays a role in these reactions, but it alone does not fully explain the reduced reactivity observed in diols. Instead, the influence of hydrogen bonding on the balance between the E1 and E2 elimination mechanisms is crucial in controlling the reaction pathway nih.govacs.org.

Amination Reactions

This compound can undergo amination reactions to form amino alcohols and diamines. The selective amination of this compound with ammonia (B1221849) has been demonstrated as a method for producing 1,4-cyclohexanediamine rsc.orgresearchgate.netnih.gov. This transformation can be achieved in high yields using catalysts such as Raney Ni rsc.orgresearchgate.netnih.gov. A method for preparing 1,4-cyclohexanediamine at high pressure involves reacting this compound with liquid ammonia or ammonium (B1175870) hydroxide (B78521) at elevated temperatures and pressures (220-250 °C and 10-15 MPa) google.com. This process has shown product conversion rates of over 95% and yields of around 93% google.com.

Direct amination of diols, including this compound, using ammonia and metal catalysts like ruthenium complexes has also been explored sci-hub.se. While amination of mono-alcohols often provides good yields, the synthesis of aliphatic diamines from diols and ammonia can be challenging due to lower yields and selectivities ethz.ch. The reaction involves steps such as dehydrogenation of the alcohol to a carbonyl compound, condensation with ammonia to form an imine or enamine, and hydrogenation to the amine ethz.ch. Side reactions, including condensation, decarbonylation, disproportionation, and hydrogenolysis, can occur ethz.ch. The synthesis of a diamine requires repeating these steps, increasing potential by-product formation ethz.ch.

Formation of Complex Molecules and Advanced Intermediates

This compound serves as a valuable building block and intermediate in the synthesis of a variety of complex molecules and advanced intermediates.

Synthesis of Functionalized Cyclohexenone Derivatives

This compound derivatives can be utilized in the synthesis of functionalized cyclohexenone derivatives researchgate.netresearchgate.net. These synthetic routes often involve multiple steps and can employ various reaction strategies, including ring-closing metathesis (RCM) researchgate.netias.ac.in. For example, an asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives, which are structural motifs found in some polyketide natural products, has been developed using RCM of a precursor derived from D-mannitol researchgate.netias.ac.in.

Precursor for 1,4-Cyclohexanediamine

As mentioned in the amination section, this compound is a key precursor for the synthesis of 1,4-cyclohexanediamine (CHDA) ontosight.airsc.orgresearchgate.netnih.gov. This diamine is an industrially relevant compound used as a monomer for polymer synthesis and as a building block for pharmaceuticals rsc.orgresearchgate.netnih.gov. The catalytic amination of this compound with ammonia provides a route to 1,4-cyclohexanediamine, with high selectivity and yield achievable under optimized conditions and suitable catalysts like Raney Ni rsc.orgresearchgate.netnih.gov.

| Reactant | Amine Source | Catalyst | Product | Yield |

| This compound | Ammonia | Raney Ni | 1,4-Cyclohexanediamine | Near quantitative rsc.orgresearchgate.netnih.gov |

The synthesis of 1,4-cyclohexanediamine from this compound represents a significant transformation, converting a diol into a diamine while retaining the cyclic structure.

Applications in Advanced Materials Science: Polymer Chemistry

Monomer in Polymer Synthesis

1,4-Cyclohexanediol (B33098) is employed as a key monomer in the synthesis of several important classes of polymers, including polyesters, polyurethanes, and polyether polyols. uni.lufishersci.cawikipedia.orgresearchgate.net Its incorporation into polymer backbones can lead to improved thermal stability, mechanical strength, and chemical resistance. ontosight.ai

Polyesters are a major class of polymers where this compound is utilized as a monomer. The reaction of this compound with various diacids or anhydrides yields polyesters with properties influenced by the cycloaliphatic ring structure. ontosight.aiiaea.org

The inclusion of the rigid cyclohexane (B81311) ring from this compound within the polyester (B1180765) backbone significantly impacts the material's properties. Polyesters synthesized with this compound (or the closely related 1,4-cyclohexanedimethanol) exhibit enhanced thermal stability, increased glass transition temperature (Tg), higher melting temperature (Tm), superior chemical resistance, and improved tensile and barrier properties compared to their linear aliphatic counterparts. uni.luontosight.aiwikidata.orgmdpi.compreprints.org For instance, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a polyester derived from terephthalic acid and 1,4-cyclohexanedimethanol (B133615), demonstrates excellent thermal and mechanical properties. uni.luontosight.ai

This compound exists in cis and trans isomeric forms, and the ratio of these isomers in the polymerization process has a profound effect on the resulting polyester properties. The stereochemistry of the cycloaliphatic unit influences the polymer chain's conformation and packing, thereby affecting crystallinity, thermal transitions, and mechanical performance. researchgate.netmdpi.comresearchgate.net Generally, a higher content of the more symmetrical trans isomer promotes crystallinity, leading to semi-crystalline polyesters with higher melting temperatures. researchgate.netresearchgate.netacs.org Conversely, increasing the proportion of the cis isomer can disrupt chain packing, resulting in decreased crystallinity or the formation of amorphous polymers with lower glass transition temperatures. researchgate.netresearchgate.netacs.org Studies on related cycloaliphatic diols like 1,4-cyclohexanedimethanol also confirm that the cis/trans ratio significantly impacts the thermal and mechanical properties of polyesters. researchgate.netresearchgate.net For example, in bio-based copolyether polyols (though primarily based on 1,4-cyclohexanedimethanol), using 100% trans isomer of this compound led to semicrystalline behavior, while a cis content of at least 30% resulted in comonomer exclusion, and above 50 mol% cis, the polyether became fully amorphous. acs.org

Kinetic studies on the polycondensation of this compound with diacids have been conducted to understand the reaction mechanisms and optimize synthesis conditions. iaea.org These studies often investigate the reaction in the presence of different catalysts, including protic and non-protic systems. iaea.org The kinetics of polyesterification generally involve step-growth polymerization, where the molecular weight increases progressively through reactions between monomers and oligomers. researchgate.net The reaction rate can be influenced by factors such as temperature, catalyst type and concentration, and the removal of by-products like water. researchgate.netmdpi.com Research has explored the kinetics of polyester formation from this compound and diacids like succinic acid and succinic anhydride (B1165640) under various catalytic conditions. iaea.org

This compound is also a valuable component in the synthesis of polyurethanes and polyether polyols. uni.lufishersci.cawikipedia.orgresearchgate.netontosight.aipreprints.orgrsc.orgontosight.ai In polyurethanes, it can function as a monomer or a chain extender, contributing to the hard segments of the polymer chain. rsc.orgepa.gov Its rigid cyclic structure can enhance the thermal and hydrolytic stability of the resulting polyurethane elastomers. epa.gov this compound is also used in the production of polyetheresters and polyether polyols. researchgate.netontosight.aisigmaaldrich.com Polyether polyols are typically produced by the ring-opening polymerization of alkylene oxides initiated by a polyhydric alcohol like this compound. sigmaaldrich.com

The increasing demand for sustainable materials has driven interest in developing bio-based polymers. This compound can be produced from renewable resources, such as lignin-derived compounds, highlighting its potential for use in bio-based polymers. researchgate.netontosight.ai While research on bio-based polyether polyols often focuses on other diols like 1,4-cyclohexanedimethanol, the potential exists for utilizing bio-based this compound as an initiator or monomer in the synthesis of bio-based polyether polyols. acs.orgfishersci.fracs.org The incorporation of cycloaliphatic structures from bio-based sources like this compound into polyether polyols could lead to bio-based polyurethanes with desirable properties, such as tunable crystallinity and improved mechanical performance. acs.org However, specific detailed research findings on the synthesis and properties of bio-based polyether polyols derived directly and solely from this compound were not extensively available in the provided search results, with some studies discussing the influence of this compound conformation in the context of polyether polyols derived from a different diol (1,4-cyclohexanedimethanol). acs.org

Influence of Isomer Ratio on Polymer Properties

Polycarbonates

This compound is utilized in the synthesis of polycarbonates. ontosight.aifscichem.com Research has explored the organocatalyzed step-growth copolymerization of CO2-sourced cyclic carbonates with bio-based diols, including this compound, to produce polycarbonates. acs.org These polycarbonates can be prepared under mild conditions, offering a sustainable approach to bioplastics. acs.org Studies have shown that incorporating this compound can influence the properties of polycarbonate diols, which are useful as raw materials for polyurethanes. google.comgoogle.com While some conventional polycarbonate diols using monomers like 1,6-hexanediol (B165255) can be crystalline and lead to polyurethanes with lower flexibility, copolymerization with other diols, such as 1,4-butanediol (B3395766), is explored to achieve amorphous polycarbonate diols with improved properties. google.comgoogle.com The use of this compound as a diol component in polycarbonate synthesis contributes to the development of materials with specific structural regularities and properties. google.com

Polyamides and Polyimides (via 1,4-Cyclohexanediamine)

1,4-Cyclohexanediamine, a derivative that can be synthesized from this compound, is a key monomer in the production of polyamides and polyimides. ontosight.airesearchgate.netresearchgate.netnih.gov 1,4-Cyclohexanediamine is synthesized through methods such as the amination of this compound with ammonia (B1221849), a process that can achieve high yields. researchgate.netnih.govgoogle.com This diamine is widely used in the production of heat-resistant polymers like polyimides and polyamides. google.com

Polyamides derived from 1,4-cyclohexanediamine are utilized in various applications, including textiles and packaging. ontosight.ai The stereochemistry of 1,4-cyclohexanediamine isomers (cis and trans) can influence the properties of the resulting polyimides. researchgate.net For instance, increasing the content of the trans configuration of 1,4-diaminocyclohexane in the polyimide backbone has been shown to increase glass transition temperature (Tg) and thermal decomposition temperature (T5%) values, while decreasing solubility. researchgate.net

Polyimide precursors have been successfully polymerized from trans-1,4-cyclohexanediamine with various dianhydrides. researchgate.netresearchgate.netacs.org Semiaromatic poly(amic acid)s, precursors to polyimides, have been synthesized from trans-1,4-cyclohexanediamine and aromatic tetracarboxylic dianhydrides. researchgate.netacs.org These polyimides can exhibit properties such as low coefficient of thermal expansion (CTE) and low dielectric constant, making them suitable for applications in electronics. researchgate.net

Enhancement of Polymer Characteristics

The incorporation of this compound into polymer structures contributes to the enhancement of several key characteristics, including thermal stability, mechanical strength, and chemical resistance. ontosight.aiontosight.aifscichem.com

Thermal Stability and Mechanical Strength

Polymers synthesized using this compound as a monomer often exhibit improved thermal stability and mechanical strength. ontosight.aiontosight.aifscichem.com For example, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a polyester derived in part from 1,4-cyclohexanedimethanol (which is structurally related to this compound), is known for its excellent thermal and mechanical properties, making it suitable for engineering plastics. ontosight.ai The non-planar ring structure of cycloaliphatic diols like 1,4-cyclohexanedimethanol enhances the thermal stability and mechanical properties of polyesters. mdpi.com Research on copolyesters using this compound has also investigated their thermal and mechanical properties. iaamonline.org

Optical Properties for Thin Films

This compound can play a role in tailoring the optical properties of polymers, particularly for thin film applications. Copolyesters formed by the copolymerization of monomers including 1,4-cyclohexanedimethanol (CHDM) can result in amorphous, transparent materials suitable for optical thin films. google.com The introduction of the cyclohexyl ring can reduce the regularity of the polymer chain, contributing to transparency. google.com Polyimide films derived from trans-1,4-cyclohexanediamine have also demonstrated high optical transparency. researchgate.netresearchgate.net

Bio-based and Sustainable Polymers

The increasing global focus on environmental sustainability and the depletion of fossil fuel resources have driven the demand for polymers derived from renewable sources. This compound, with its potential for bio-based production, is being explored as a sustainable monomer for various polymer applications.

One significant area of research involves the use of this compound in the synthesis of bio-based polyurethanes. While many bio-based polyols are polyester-based, the industry often prefers polyether polyols for their lower glass transition temperature (Tg) and higher chemical resistance. Studies have demonstrated the synthesis of fully bio-based copolyether polyols utilizing bio-based diols, including derivatives related to this compound, offering tunable properties and crystallinity suitable for polyurethane elastomers. researchgate.netacs.orgresearchgate.net The conformation of this compound isomers (cis and trans) significantly influences the crystallization behavior of these copolyethers. For instance, using 100% trans isomer can lead to isodimorphic crystallization and semicrystalline behavior across compositions, whereas a higher cis content (at least 30%) can result in comonomer exclusion and amorphous polyethers at higher concentrations of this compound. researchgate.netacs.org

This compound is also being investigated for its role in sustainable polyesters. It can be incorporated into the backbone of aliphatic polyesters and copolyesters, often synthesized via melt polymerization or enzymatic polymerization. mdpi.com The inclusion of cyclic monomers like this compound can improve the rigidity of polyesters. nih.gov Research has shown that introducing this compound into polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based alternative to PET, can provide enhanced rigidity due to its cyclic structure and non-planarity. nih.gov The stereochemistry of this compound isomers also plays a role in polyester properties; the trans isomer, with its higher symmetry, can lead to more perfect crystals and increased crystallinity compared to the cis isomer. rsc.org

Furthermore, this compound can potentially be produced from renewable resources such as lignin (B12514952). A catalytic methodology has been developed to transform lignin-derived compounds into this compound, highlighting a sustainable route for its production. rsc.orgrsc.org This approach utilizes readily available biomass resources, contributing to the circular economy and reducing reliance on petrochemicals. rsc.orgthe-innovation.org

The incorporation of this compound in bio-based polymers can lead to materials with tailored thermal and mechanical properties. For example, studies on copolyesters have shown that the content and isomer ratio of cyclohexanediol can influence properties such as glass transition temperature, melting temperature, and crystallinity. researchgate.netacs.orgrsc.org

Here is a summary of research findings on the impact of this compound in bio-based polymers:

| Polymer Type | Comonomers | Key Finding | Reference |

| Copolyether Polyols | 1,6-hexanediol, 1,4-cyclohexanedimethanol | Tunable crystallinity and low Tg; isomer conformation of this compound influences crystallization. | researchgate.netacs.org |

| Polyesters | Succinic acid, 1,4-butanediol (enzymatic polymerization) | Characteristics of copolymers can be tuned by varying 1,4-cyclohexanedimethanol content. | mdpi.com |

| PEF Copolyesters | Terephthalic acid, ethylene (B1197577) glycol, 1,4-cyclohexanedimethanol | Cyclic structure of 1,4-cyclohexanedimethanol provides rigidity. | nih.gov |

| Polyesters | Various diacids and diols | Trans isomer of cycloaliphatic rings (like in this compound) increases rigidity and crystallinity. | rsc.org |

This table illustrates how this compound contributes to the performance of bio-based polymers, offering pathways to develop sustainable materials with desirable properties.

Applications in Pharmaceutical and Agrochemical Synthesis

Intermediate in Pharmaceutical Synthesis

1,4-Cyclohexanediol (B33098) is widely utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds. somu-group.comontosight.aifishersci.ptchemicalbook.innordmann.globallookchem.com Its incorporation into molecular structures contributes to the development of drugs with a range of therapeutic activities. nordmann.global

Precursor to Anti-Cancer and Anti-Infective Drugs

The compound plays an important role in the manufacturing of anti-cancer and anti-infective drugs. fishersci.ptchemicalbook.inlookchem.com Specifically, it is used as an intermediate in the synthesis of dihydroartemisinin (B1670584) and dihydroartemisitene dimers. fishersci.ptchemicalbook.inlookchem.comgoogle.comnih.gov These artemisinin (B1665778) derivatives are recognized for their activity against various types of cancer and infectious diseases, including malaria. somu-group.comlookchem.comgoogle.comnih.gov Research has explored the synthesis of β,β-symmetrical cis-1,4-cyclohexanediol dihydroartemisinin acetal (B89532) dimer, which demonstrated significant cytotoxicity against certain cancer cell lines, in some cases exceeding the potency of dihydroartemisinin itself. nih.gov

Synthesis of Bromodomain Inhibitors and Kinase Inhibitors

This compound is indispensable in the synthesis of bromodomain inhibitors and kinase inhibitors. google.comgoogleapis.comgoogle.comacs.orgnih.gov Bromodomains, particularly the BET family proteins (BRD2, BRD3, BRD4, and BRD-t), are considered promising targets for therapeutic intervention in various diseases, including cancer. google.comacs.org Kinase inhibitors are also a significant class of pharmaceuticals targeting various cellular processes, particularly in cancer therapy. researchgate.netnih.gov The cis isomer of this compound has been specifically identified as indispensable in synthesizing these types of inhibitors. google.com Studies have explored the incorporation of cyclohexanol (B46403) amide groups, derived from cyclohexanediol, in the design of selective BET bromodomain inhibitors. acs.org Furthermore, tetra-substituted cyclohexyl diols have been investigated as inhibitors of PIM kinases, which are frequently overexpressed in many malignancies. nih.gov

Precursor to 11-beta-hydroxysteroid dehydrogenase type 1 protein inhibitors

The compound serves as a precursor in the synthesis of inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). google.comacs.orggoogle.com 11β-HSD1 is an enzyme that plays a role in the conversion of inactive cortisone (B1669442) to active cortisol in tissues like the liver and adipose tissue. nih.gov Inhibition of 11β-HSD1 is being investigated as a therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity-related disorders. google.comnih.gov Research has focused on developing novel compounds with inhibitory activity against this enzyme, utilizing precursors like this compound. acs.orggoogle.com

Building Block for Analgesics (via 1,4-Cyclohexanedione)

This compound is a prime industrial precursor to 1,4-cyclohexanedione (B43130). rsc.orgnih.govresearchgate.net 1,4-Cyclohexanedione is a versatile platform molecule used in the production of various pharmaceuticals, including analgesics such as Cebranopadol. rsc.orgnih.govresearchgate.net The synthesis of 1,4-cyclohexanedione from this compound highlights an important transformation pathway for generating key pharmaceutical building blocks. rsc.orgnih.govresearchgate.net 1,4-Cyclohexanedione is also used in the preparation of other potent analgesic compounds. chemicalbook.com

Role in Supramolecular Chemistry and Molecular Recognition

The distinct cis/trans isomerism of this compound contributes to its utility in supramolecular chemistry and molecular recognition. lookchem.comnih.govresearchgate.netresearchgate.netacs.orgacs.org The ability of the different isomers to form specific hydrogen-bond patterns and molecular aggregates is of interest in understanding and designing molecular crystals and host-guest systems. researchgate.netacs.orgacs.orgnankai.edu.cn This property allows this compound to be involved in the creation of supramolecular associations. nih.gov

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of various agrochemicals. ontosight.aiguidechem.com Its chemical structure and reactivity make it suitable for incorporation into molecules designed for agricultural applications, such as substituted azine insecticides. google.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11092 |

| Dihydroartemisinin | 6917365 |

| 1,4-Cyclohexanedione | 12511 |

| Cebranopadol | 11706431 |

| Atovaquone | 74989 |

| 2,6-Dimethoxybenzoquinone | 97538 |

| 1,4-Cyclohexanediamine | 79012 |

Synthesis of 1,4-Cyclohexanedione from 2,5-Dicarbethoxy-1,4-cyclohexanedione

| Step | Reactants | Conditions | Product | Yield (%) |

| Preparation of 2,5-Dicarbethoxy-1,4-cyclohexanedione | Sodium ethoxide, Diethyl succinate | Reflux in ethanol (B145695) (24 hours) | 2,5-Dicarbethoxy-1,4-cyclohexanedione | 64-68 |

| Hydrolysis and Decarboxylation | 2,5-Dicarbethoxy-1,4-cyclohexanedione, Water | Heated in pressure vessel (185-195°C, 10-15 minutes) | 1,4-Cyclohexanedione | 81-89 |

Conversion of Lignin-Derived 2,6-Dimethoxybenzoquinone to this compound

| Step | Reactant | Catalyst | Conditions | Product | Molar Yield (%) | Wt% Yield (on DO basis) |

| Reductive Demethoxylation and Hydrogenation | 2,6-Dimethoxybenzoquinone (DMBQ) | RANEY® Ni | Not explicitly detailed in snippet for this step, generally hydrogenation conditions | This compound | Up to 86.5 | 10.7 |

Development of New Drugs and Pesticides

This compound serves as a valuable intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds ontosight.ai. Its rigid cyclic structure and the presence of two reactive hydroxyl groups make it suitable for incorporation into more complex molecules, contributing to their structural diversity and properties ontosight.ai.

In the pharmaceutical sector, this compound is utilized in the development of new drugs. It is employed as a synthetic precursor to a range of pharmaceuticals, often through the functionalization of one or both hydroxyl groups rsc.org. For example, it is an important intermediate in the manufacturing of certain anti-cancer and anti-infective drugs, including dihydroartemisinin and dihydroartemisitene dimers fishersci.frfishersci.cachemicalbook.com. Research indicates its use in the synthesis of compounds with anti-cancer properties rsc.org.

Furthermore, cis-1,4-cyclohexanediol has been identified as indispensable in synthesizing various drug classes, such as bromodomain inhibitors and 11 beta-hydroxysteroid dehydrogenase type 1 protein inhibitors google.com. It is also used in the synthesis of drugs like kinase inhibitors google.com. The compound's role as a pharmaceutical intermediate is highlighted by its use in the development and study of candesartan (B1668252) cilexetil, a medication for hypertension and heart failure lookchem.com. Cis-1,4-cyclohexanediol is a metabolite of the side-chain of candesartan cilexetil and is used in research to understand the drug's metabolism lookchem.com.

The trans-isomer of this compound is also used as an intermediate in the production of pharmaceuticals, such as anticancer agents and anti-inflammatory compounds ontosight.ai. 1,4-Cyclohexanedione, a derivative of this compound, is a platform molecule for producing pharmaceuticals like the analgesic Cebranopadol rsc.org.

In agrochemical synthesis, this compound is also employed as an intermediate in the development of new pesticides ontosight.aiontosight.ai. Specifically, substituted azine insecticides have been synthesized using cis-1,4-cyclohexanediol google.com. Agrochemical manufacturers utilize this compound as a key intermediate in the synthesis of systemic fungicides designed to target resistant pathogen strains pmarketresearch.com.

Research findings illustrate the synthetic routes involving this compound. For instance, it can be produced from the hydrogenation of hydroquinone (B1673460) dissertationtopic.netgoogle.com. One method involves the catalytic hydrogenation of hydroquinone using a loaded transition metal ruthenium catalyst, which can be performed without a solvent or in supercritical carbon dioxide google.com. Another study reported the hydrogenation of hydroquinone using a Raney nickel catalyst in distilled water, achieving a hydroquinone conversion of 99.0% and a this compound selectivity of 87.4% dissertationtopic.net. This compound can then be oxidized to 1,4-cyclohexanedione, a key intermediate for other syntheses dissertationtopic.net.

Recent research has also explored the sustainable production of this compound from renewable resources. A catalytic methodology has been developed to convert lignin-derived 2,6-dimethoxybenzoquinone into this compound with a reported molar yield of 86.5% rsc.orgresearchgate.net. This demonstrates the potential for utilizing biomass waste streams for the synthesis of this valuable intermediate rsc.orgresearchgate.net.

The versatility of this compound as a building block is evident in the diverse range of biologically active compounds it contributes to. Its incorporation into molecular structures can influence the properties and efficacy of the resulting pharmaceutical and agrochemical products.

While specific detailed data tables on the yields or efficacy of final drug or pesticide products synthesized using this compound are outside the scope focused solely on the intermediate itself and its development role, research on its synthesis provides relevant data on reaction conditions and yields.

| Synthesis Method | Starting Material | Catalyst | Conditions | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |

| Catalytic hydrogenation | Hydroquinone | Loaded transition metal (Ru) | Solventless or supercritical CO₂ | Not specified | Not specified | Not specified | google.com |

| Catalytic hydrogenation | Hydroquinone | W-7 Raney nickel | Distilled water, 120 °C, 2.5 MPa H₂, 600 r/min | 99.0 | 87.4 | Not specified | dissertationtopic.net |

| Conversion of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) | DMBQ | RANEY® Ni | Not specified | Not specified | Not specified | 86.5 (molar) | rsc.orgresearchgate.net |

Note: Data compiled from cited sources. Specific reaction conditions and reported values may vary depending on the study.

This table summarizes some reported findings on the synthesis of this compound, illustrating the chemical transformations and yields achieved in its production, which is a prerequisite for its use in downstream pharmaceutical and agrochemical development.

Catalytic Transformations Involving 1,4 Cyclohexanediol As Substrate or Product

Role of Catalysts in 1,4-Cyclohexanediol (B33098) Synthesis

Heterogeneous Catalysis

Heterogeneous catalysts, typically involving supported metals, are widely employed in the synthesis of this compound through the hydrogenation of hydroquinone (B1673460) or related aromatic compounds. Raney nickel is a commercially available heterogeneous catalyst that has shown efficacy in the conversion of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into this compound. nih.govrsc.orgresearchgate.net This process can achieve a high molar yield of this compound. nih.govrsc.org

Another approach involves the catalytic hydrogenation of hydroquinone using supported transition metal catalysts. For instance, a method utilizing a loaded ruthenium catalyst on a support allows for the synthesis of this compound from hydroquinone under relatively mild conditions, sometimes even in the absence of a solvent or in supercritical carbon dioxide as the reaction medium. google.com This method offers advantages such as milder reaction conditions, faster reaction rates, and easier product separation compared to some existing methods. google.com

Studies have also investigated the use of alkaline earth metal modified nickel-based catalysts for the continuous hydrogenation of hydroquinone to this compound. researchgate.net The activity and selectivity of these heterogeneous catalysts are influenced by factors such as the metal dispersion, pore structure, and surface basicity, as observed in studies involving nickel catalysts supported on kieselguhr for the dehydrogenation of 1,2-cyclohexanediol. researchgate.net

Acid-Catalyzed Dehydration